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molecular formula C15H13Cl B8522976 1-Chloro-4-cinnamylbenzene

1-Chloro-4-cinnamylbenzene

Cat. No. B8522976
M. Wt: 228.71 g/mol
InChI Key: FUXKMXILIPDZQP-UHFFFAOYSA-N
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Patent
US08785665B2

Procedure details

Following the general procedure using cinnamyloxybenzene (53 mg, 0.25 mmol), 4-chlorophenylboronic acid (58 mg, 0.38 mmol) and PdCl2(D-t-BPF) (0.015 mmol, 9.8 mg), the reaction was stirred for 20 h at rt. Column chromatography on silica gel (eluting with 3% EtOAc/hexanes) afforded the product as a colorless liquid (43 mg, 75%).
Quantity
53 mg
Type
reactant
Reaction Step One
Quantity
58 mg
Type
reactant
Reaction Step Two
[Compound]
Name
PdCl2(D-t-BPF)
Quantity
9.8 mg
Type
reactant
Reaction Step Three
Yield
75%

Identifiers

REACTION_CXSMILES
[CH2:1](OC1C=CC=CC=1)[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[Cl:17][C:18]1[CH:23]=[CH:22][C:21](B(O)O)=[CH:20][CH:19]=1>>[Cl:17][C:18]1[CH:23]=[CH:22][C:21]([CH2:1][CH:2]=[CH:3][C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=2)=[CH:20][CH:19]=1

Inputs

Step One
Name
Quantity
53 mg
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)OC1=CC=CC=C1
Step Two
Name
Quantity
58 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)B(O)O
Step Three
Name
PdCl2(D-t-BPF)
Quantity
9.8 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred for 20 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CC=CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 43 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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